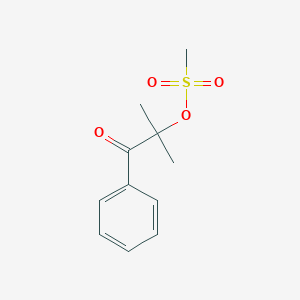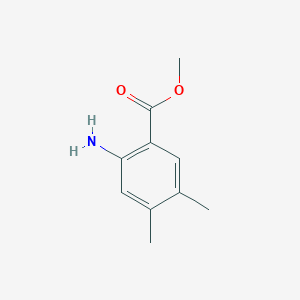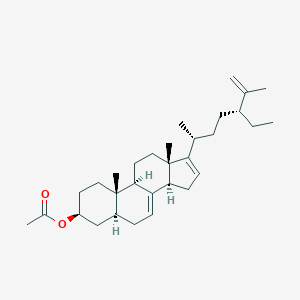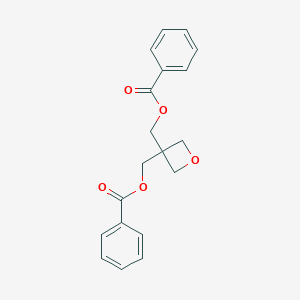
3,3-Oxetanedimethanol, dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Oxetanedimethanol, dibenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 3,3-oxetanediol, which is a cyclic compound that contains three carbon atoms and one oxygen atom in the ring. The addition of two methyl groups and two benzoate groups to this molecule results in the formation of 3,3-oxetanedimethanol, dibenzoate.
Wirkmechanismus
The mechanism of action of 3,3-oxetanedimethanol, dibenzoate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic centers of the reactants in various chemical reactions. The presence of the methyl and benzoate groups in the molecule enhances its reactivity and stability, making it a highly effective reagent for various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,3-oxetanedimethanol, dibenzoate. However, studies have shown that this compound is not toxic to living organisms at low concentrations. It is also not known to cause any adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-oxetanedimethanol, dibenzoate in lab experiments is its high reactivity and stability. It can be used as a versatile reagent for various chemical reactions, making it an attractive candidate for organic synthesis and materials science research. However, the complex synthesis method and the high cost of the reagents can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3,3-oxetanedimethanol, dibenzoate. One of the most promising areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the development of new materials with improved properties, such as higher conductivity, better stability, and increased biocompatibility.
Conclusion
In conclusion, 3,3-oxetanedimethanol, dibenzoate is a chemical compound that has shown potential applications in various fields of scientific research. The unique structural properties of this compound make it an attractive candidate for organic synthesis and materials science research. Although there is limited information available on its biochemical and physiological effects, it is not known to cause any adverse effects on human health or the environment. Further research is needed to explore the full potential of this compound and its applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3,3-oxetanedimethanol, dibenzoate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 3,3-oxetanediol with methanol and benzoic acid in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality reagents.
Wissenschaftliche Forschungsanwendungen
3,3-Oxetanedimethanol, dibenzoate has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound can be used as a building block for the synthesis of complex organic molecules due to its unique structural properties. It can also be used as a reagent for various chemical reactions, such as esterification, acylation, and alkylation.
Another area of application for this compound is in the field of materials science. It can be used as a precursor for the synthesis of functional materials, such as polymers, nanoparticles, and thin films. The unique properties of this compound, such as its high reactivity and stability, make it an attractive candidate for the development of new materials with improved properties.
Eigenschaften
CAS-Nummer |
19300-65-3 |
|---|---|
Produktname |
3,3-Oxetanedimethanol, dibenzoate |
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
[3-(benzoyloxymethyl)oxetan-3-yl]methyl benzoate |
InChI |
InChI=1S/C19H18O5/c20-17(15-7-3-1-4-8-15)23-13-19(11-22-12-19)14-24-18(21)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
AFCXVIMWALUMQB-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Synonyme |
3,3-Oxetanedimethanol, dibenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



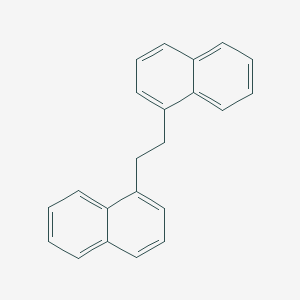
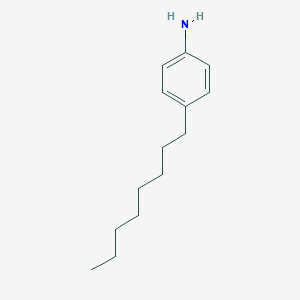
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
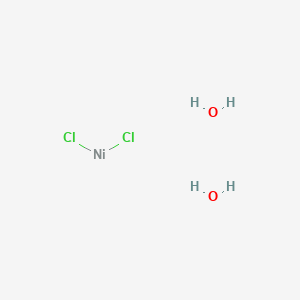

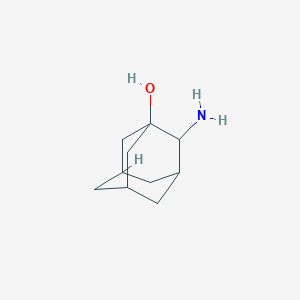
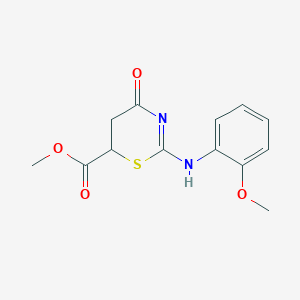
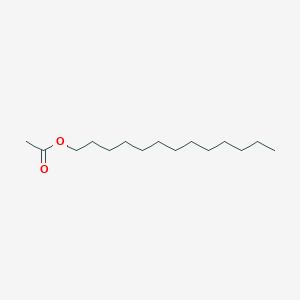
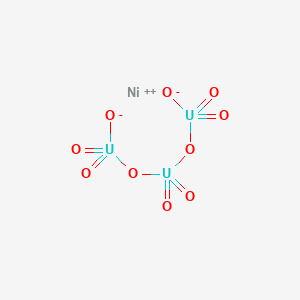
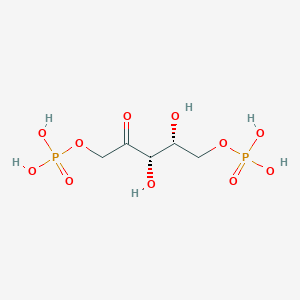
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
